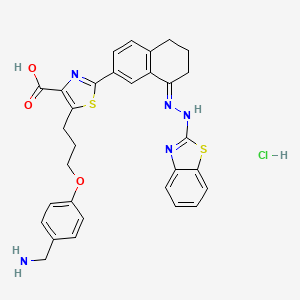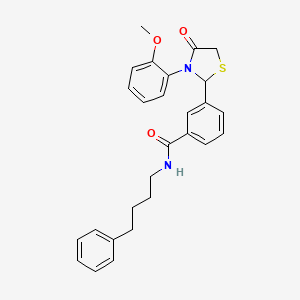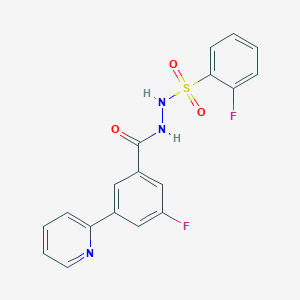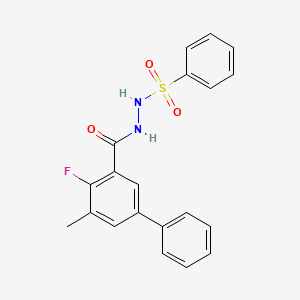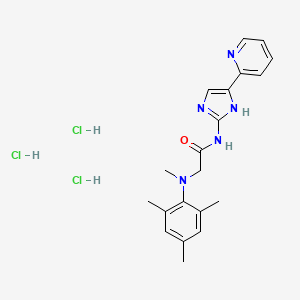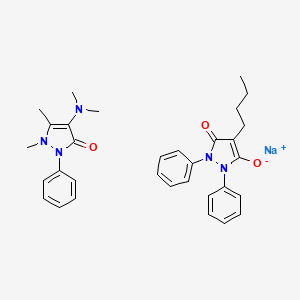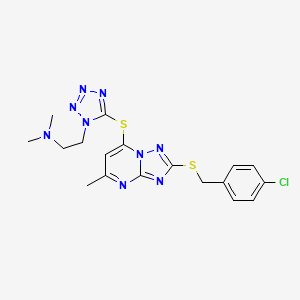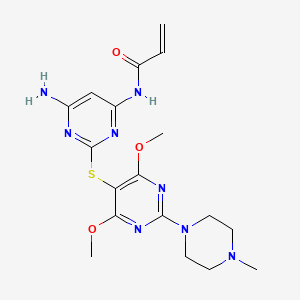
yk5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
yk5 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a pyrimidine ring, and an acrylamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of yk5 involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: The initial step involves the synthesis of the pyrimidine ring through a condensation reaction between appropriate aldehydes and amines under acidic conditions.
Introduction of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyrimidine intermediate.
Formation of the acrylamide group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
yk5 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the pyrimidine ring, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring, using nucleophiles like amines or thiols.
Coupling Reactions: The acrylamide group can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified pyrimidine or piperazine derivatives.
Scientific Research Applications
yk5 has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the development of new therapeutic agents.
Medicine: The compound is investigated for its potential as a drug candidate, particularly for its ability to interact with specific molecular targets in the body.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of yk5 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
yk5 can be compared with other similar compounds, such as:
2-(4-Methylpiperazino)pyrimidines: These compounds share the piperazine and pyrimidine rings but lack the acrylamide group, making them less versatile in certain applications.
4,6-Dimethoxypyrimidine derivatives: These compounds have similar pyrimidine structures but may differ in their substituents, leading to different chemical and biological properties.
Acrylamide derivatives: These compounds contain the acrylamide group but may lack the complex ring structures, making them less specific in their interactions with biological targets.
The uniqueness of this compound lies in its combination of these structural features, which allows for a wide range of applications and interactions.
Properties
CAS No. |
1268273-23-9 |
|---|---|
Molecular Formula |
C18H24N8O3S |
Molecular Weight |
432.5 |
IUPAC Name |
N-[6-amino-2-[4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]sulfanylpyrimidin-4-yl]prop-2-enamide |
InChI |
InChI=1S/C18H24N8O3S/c1-5-13(27)21-12-10-11(19)20-18(22-12)30-14-15(28-3)23-17(24-16(14)29-4)26-8-6-25(2)7-9-26/h5,10H,1,6-9H2,2-4H3,(H3,19,20,21,22,27) |
InChI Key |
ZYAVZIQPWICPQI-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC(=C(C(=N2)OC)SC3=NC(=CC(=N3)NC(=O)C=C)N)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YK5; YK-5; YK 5; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



